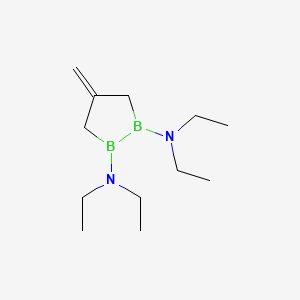![molecular formula C8H7FO5S B14285194 Methyl 3-[(fluorosulfonyl)oxy]benzoate CAS No. 141694-38-4](/img/structure/B14285194.png)
Methyl 3-[(fluorosulfonyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(fluorosulfonyl)oxy]benzoate is an organic compound belonging to the family of benzoates It is characterized by the presence of a fluorosulfonyl group attached to the benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(fluorosulfonyl)oxy]benzoate typically involves the reaction of methyl 3-hydroxybenzoate with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(fluorosulfonyl)oxy]benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorosulfonyl group.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Hydrolysis: The major product is 3-[(fluorosulfonyl)oxy]benzoic acid.
Scientific Research Applications
Methyl 3-[(fluorosulfonyl)oxy]benzoate has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(fluorosulfonyl)oxy]benzoate involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the modification of the target molecule’s structure and function, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(chlorosulfonyl)benzoate
- Methyl 3-(bromosulfonyl)benzoate
- Methyl 3-(methanesulfonyl)benzoate
Uniqueness
Methyl 3-[(fluorosulfonyl)oxy]benzoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties compared to its analogs. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.
Properties
CAS No. |
141694-38-4 |
|---|---|
Molecular Formula |
C8H7FO5S |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
methyl 3-fluorosulfonyloxybenzoate |
InChI |
InChI=1S/C8H7FO5S/c1-13-8(10)6-3-2-4-7(5-6)14-15(9,11)12/h2-5H,1H3 |
InChI Key |
WNFBLVZQMPRXMH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)

![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)






![1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol](/img/structure/B14285184.png)


![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)
